molecular formula C13H21NO2 B14239231 Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate CAS No. 489475-37-8

Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B14239231
CAS No.: 489475-37-8
M. Wt: 223.31 g/mol
InChI Key: ACHWBTLIXJNVGA-UHFFFAOYSA-N
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Description

Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
  • Methyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
  • Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)piperidine-1-carboxylate

Uniqueness

Methyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both butenyl and propenyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

489475-37-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

methyl 2-but-3-enyl-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-4-6-9-13(8-5-2)10-7-11-14(13)12(15)16-3/h4-5H,1-2,6-11H2,3H3

InChI Key

ACHWBTLIXJNVGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1(CCC=C)CC=C

Origin of Product

United States

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